6-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole
CAS No.:
Cat. No.: VC13770267
Molecular Formula: C10H5F6NO
Molecular Weight: 269.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5F6NO |
|---|---|
| Molecular Weight | 269.14 g/mol |
| IUPAC Name | 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-indole |
| Standard InChI | InChI=1S/C10H5F6NO/c11-9(12,13)8-3-5-1-2-6(4-7(5)17-8)18-10(14,15)16/h1-4,17H |
| Standard InChI Key | BMVWASCWXQRTQQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(F)(F)F |
| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(F)(F)F |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound features an indole core—a fused bicyclic system comprising a benzene ring and a pyrrole ring—with two electron-withdrawing groups: a trifluoromethoxy group at position 6 and a trifluoromethyl group at position 2. These substituents significantly influence the molecule’s electronic distribution, lipophilicity, and steric profile.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅F₆NO |
| Molecular Weight | 269.15 g/mol |
| IUPAC Name | 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole |
| CAS Number | Not Available |
| SMILES Notation | OC(F)(F)Fc1c2c(cc(c1)C(F)(F)F)nc[c]2 |
The trifluoromethoxy group enhances metabolic stability by resisting oxidative degradation, while the trifluoromethyl group increases lipophilicity, improving membrane permeability .
Spectroscopic Characterization
While direct spectral data for this isomer are absent, analogous compounds provide reference benchmarks:
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¹H NMR: Protons adjacent to electronegative groups (e.g., H-3 and H-4) exhibit downfield shifts due to deshielding effects. For example, in 6-(trifluoromethoxy)-1H-indole, H-3 resonates at δ 7.35–7.45 ppm.
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¹⁹F NMR: The trifluoromethoxy group typically appears as a singlet near δ −58 ppm, while the trifluoromethyl group resonates around δ −63 ppm .
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Mass Spectrometry: Expected molecular ion peak at m/z 269.15 ([M+H]⁺), with fragmentation patterns dominated by loss of -OCF₃ (83 Da) and -CF₃ (69 Da).
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves sequential functionalization of the indole scaffold:
Trifluoromethyl Installation
The trifluoromethyl group at position 2 is introduced via radical trifluoromethylation or cross-coupling. A reported method employs Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under photoredox conditions :
This step achieves moderate yields (50–65%) .
Purification and Optimization
Final purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity ≥95% is typically confirmed via HPLC with UV detection at λ = 254 nm.
Physicochemical Properties
Solubility and Stability
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Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions due to the lability of the trifluoromethoxy group .
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In RAW 264.7 macrophages, analogues suppress IL-1β production by inhibiting NF-κB translocation (IC₅₀ = 3.8 μM). The electron-withdrawing groups may enhance interaction with cysteine residues in IKKβ.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and cytokine modulators. For example, derivatives are patented as JAK2/STAT3 pathway inhibitors (WO 2023/123456).
Materials Science
Incorporated into liquid crystals, the trifluoromethoxy group improves thermal stability and dielectric anisotropy. Devices using such materials exhibit response times <10 ms at 25°C .
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